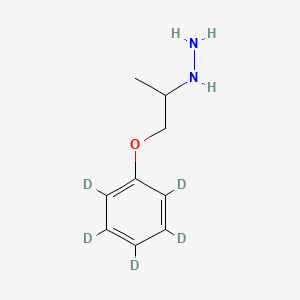
Phenoxypropazine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxypropazine-d5 is a deuterated form of phenoxypropazine, a non-selective and irreversible monoamine oxidase enzyme inhibitor belonging to the hydrazine chemical class. Phenoxypropazine was initially introduced as an antidepressant in 1961 but was withdrawn in 1966 due to hepatotoxicity concerns .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenoxypropazine-d5 involves the deuteration of phenoxypropazine. The general synthetic route includes the reaction of phenoxypropanol with hydrazine to form phenoxypropazine. For the deuterated version, deuterated reagents are used to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of deuterated reagents and solvents is crucial in this process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxypropazine-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenoxy compounds.
Applications De Recherche Scientifique
Phenoxypropazine-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterated nature.
Biology: Studied for its effects on monoamine oxidase enzyme activity.
Medicine: Investigated for its potential therapeutic effects and toxicity profile.
Industry: Used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mécanisme D'action
Phenoxypropazine-d5 exerts its effects by irreversibly inhibiting the monoamine oxidase enzyme. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The molecular targets include the active site of the monoamine oxidase enzyme, where the compound binds and prevents the breakdown of neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenelzine: Another monoamine oxidase inhibitor with a similar mechanism of action but different chemical structure.
Isocarboxazid: A hydrazine derivative that also inhibits monoamine oxidase but has a different toxicity profile.
Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor with a reversible mechanism of action.
Uniqueness
Phenoxypropazine-d5 is unique due to its deuterated nature, which makes it particularly useful in spectroscopic studies. Its irreversible inhibition of monoamine oxidase also distinguishes it from reversible inhibitors like tranylcypromine .
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
171.25 g/mol |
Nom IUPAC |
1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-ylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3/i2D,3D,4D,5D,6D |
Clé InChI |
QNEXFJFTGQBXBJ-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)NN)[2H])[2H] |
SMILES canonique |
CC(COC1=CC=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


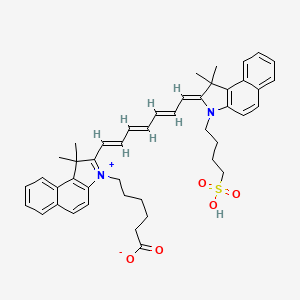
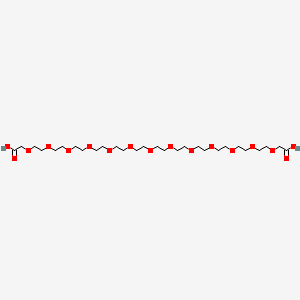
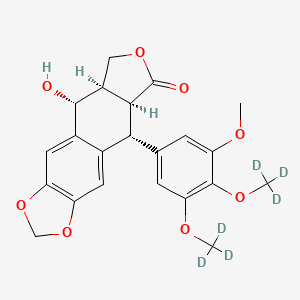
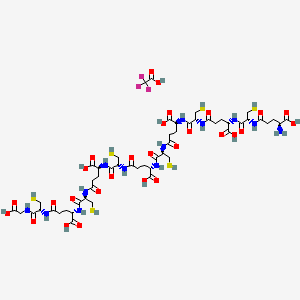
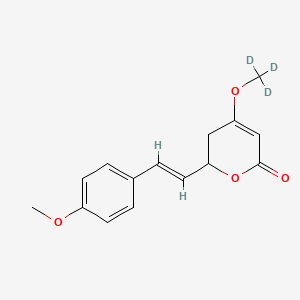
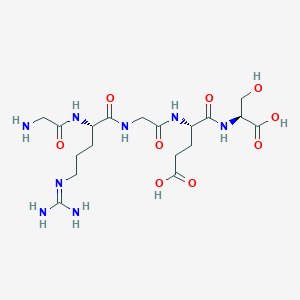
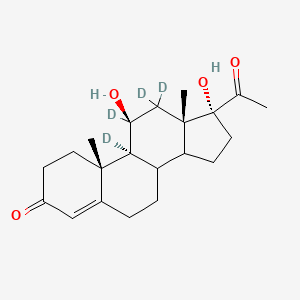
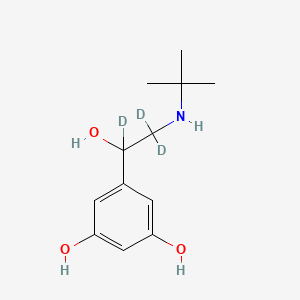


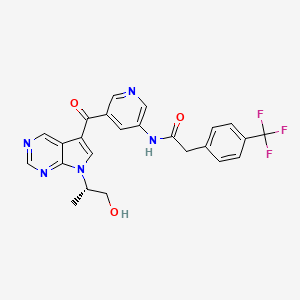

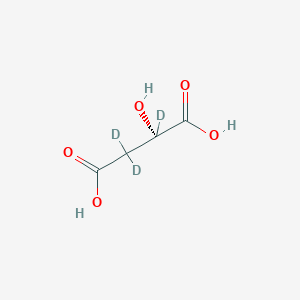
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
